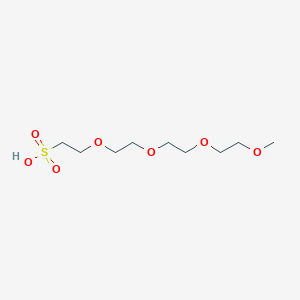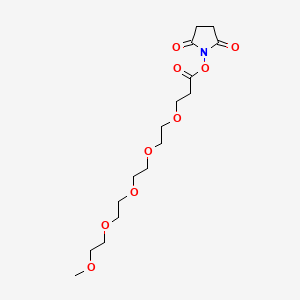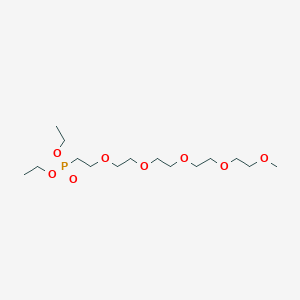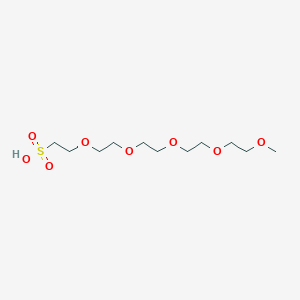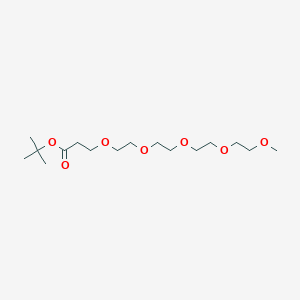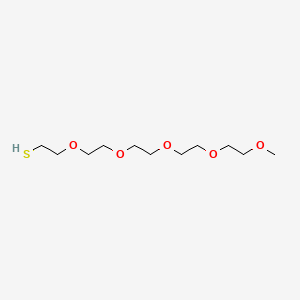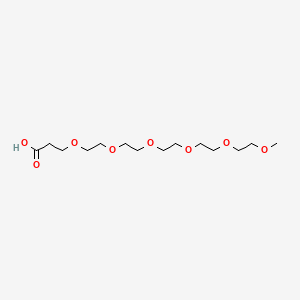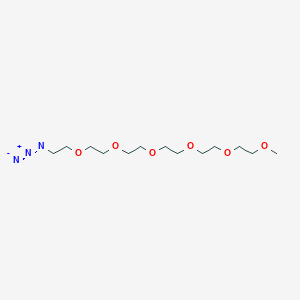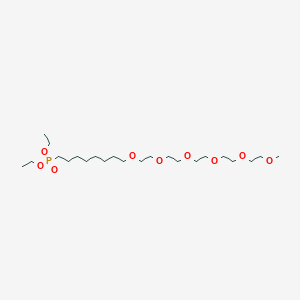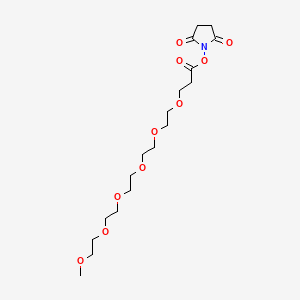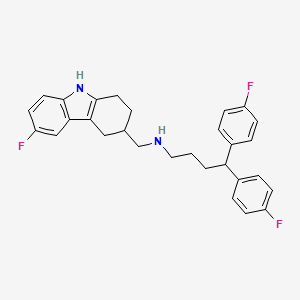
MSC1094308
Descripción general
Descripción
Aplicaciones Científicas De Investigación
MSC1094308 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un inhibidor selectivo en estudios que involucran enzimas ATPasa, particularmente VPS4B y p97.
Biología: this compound se emplea en estudios celulares para investigar el papel de las enzimas ATPasa en varios procesos biológicos.
Medicina: El compuesto tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades como el cáncer y los trastornos neurodegenerativos al inhibir actividades específicas de ATPasa.
Industria: this compound se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos dirigidos a las enzimas ATPasa
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MSC1094308 involucra múltiples pasos, comenzando con la preparación de la estructura central, 6-Fluoro-2,3,4,9-tetrahidro-1H-carbazol. Este intermedio luego se funcionaliza con un grupo metilo y se hace reaccionar con 4,4-bis(4-fluorofenil)butano-1-amina bajo condiciones específicas para producir el producto final .
Métodos de Producción Industrial: La producción industrial de this compound típicamente involucra síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El compuesto generalmente se sintetiza en un entorno controlado para mantener las propiedades químicas deseadas y garantizar la consistencia en el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: MSC1094308 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos fluoro y amino. También puede participar en reacciones de oxidación y reducción bajo condiciones específicas .
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones típicamente involucran temperaturas moderadas y la presencia de un catalizador.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno bajo condiciones controladas.
Reacciones de Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio bajo condiciones anhidras.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de this compound, mientras que las reacciones de oxidación y reducción pueden conducir a la formación de análogos oxidados o reducidos .
Mecanismo De Acción
MSC1094308 ejerce sus efectos al unirse a un punto caliente farmacológico en la proteína p97, inhibiendo así la actividad ATPasa D2. Esta inhibición es no competitiva con el ATP, lo que significa que this compound no compite con el ATP por la unión a la enzima. En cambio, se une alostéricamente, causando cambios conformacionales que reducen la actividad de la enzima. Los objetivos moleculares involucrados incluyen las proteínas VPS4B y p97, que desempeñan funciones cruciales en varios procesos celulares .
Comparación Con Compuestos Similares
MSC1094308 es único en su inhibición selectiva de las actividades ATPasa VPS4B y p97. Los compuestos similares incluyen:
NMS-873: Otro inhibidor de p97 con un mecanismo de unión diferente.
DBeQ: Un inhibidor reversible de p97 con una eficacia comparable.
NW1028 y NW1030: Compuestos que inhiben la actividad ATPasa a través de diferentes vías
This compound destaca por su alta selectividad y potencia, lo que lo convierte en una herramienta valiosa en la investigación y posibles aplicaciones terapéuticas .
Propiedades
IUPAC Name |
4,4-bis(4-fluorophenyl)-N-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29F3N2/c30-22-8-4-20(5-9-22)25(21-6-10-23(31)11-7-21)2-1-15-33-18-19-3-13-28-26(16-19)27-17-24(32)12-14-29(27)34-28/h4-12,14,17,19,25,33-34H,1-3,13,15-16,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZIMUMAPGQEBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1CNCCCC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)C5=C(N2)C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MSC1094308, also known as N-((6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)-4,4-bis(4-fluorophenyl)butan-1-amine, interact with its target proteins and what are the downstream consequences?
A1: this compound functions as a reversible, allosteric inhibitor of specific AAA ATPases, namely VCP/p97 (a type II AAA ATPase) and VPS4B (a type I AAA ATPase) [, ]. Instead of directly blocking the ATP binding site, it binds to a distinct allosteric site on these enzymes []. For VCP/p97, this binding event specifically inhibits the D2 ATPase activity []. Although the exact downstream effects of this compound are not fully elucidated in the provided abstracts, the inhibition of these AAA ATPases, which play crucial roles in cellular processes like protein degradation and membrane trafficking, can have significant consequences on cell viability and function [, ].
Q2: What is the significance of identifying this compound as an inhibitor of both type I and type II AAA ATPases?
A2: The discovery that this compound can inhibit both VCP/p97 (type II) and VPS4B (type I) suggests the presence of a conserved allosteric regulatory mechanism across different classes of AAA ATPases []. This finding has profound implications for drug discovery efforts. It implies that targeting such conserved allosteric sites could be a viable strategy for developing broad-spectrum inhibitors of AAA ATPases, potentially expanding the therapeutic applications for diseases linked to dysregulated AAA ATPase activity [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


